8-Butylsulfanyl-7-ethyl-3-methylpurine-2,6-dione
Description
Properties
IUPAC Name |
8-butylsulfanyl-7-ethyl-3-methylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2S/c1-4-6-7-19-12-13-9-8(16(12)5-2)10(17)14-11(18)15(9)3/h4-7H2,1-3H3,(H,14,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXMDONVRACMPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(N1CC)C(=O)NC(=O)N2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution via Purine Core Functionalization
The most common strategy involves sequential alkylation and thiolation of a prefunctionalized purine scaffold.
Step 1: Synthesis of 3-Methylpurine-2,6-dione
The starting material, 3-methylxanthine (3-methylpurine-2,6-dione), is commercially available or synthesized via cyclization of 5,6-diaminouracil derivatives.
Step 2: Ethylation at the 7-Position
Step 3: Butylsulfanyl Group Introduction at the 8-Position
One-Pot Multi-Component Reactions
Recent advancements highlight one-pot methodologies to reduce purification steps:
-
Simultaneous Alkylation-Thiolation :
-
Microwave-Assisted Synthesis :
Optimization of Reaction Parameters
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 80 | 68 | 92 |
| NMP | 100 | 75 | 95 |
| DMSO | 90 | 72 | 93 |
| Toluene | 110 | 58 | 88 |
Key Findings :
Catalytic Systems
Characterization and Quality Control
Comparative Analysis of Published Methods
| Method | Yield (%) | Time (h) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Sequential Alkylation | 70 | 24 | 95 | High regioselectivity |
| One-Pot Synthesis | 75 | 12 | 93 | Reduced purification steps |
| Microwave-Assisted | 72 | 3 | 94 | Rapid synthesis |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
8-Butylsulfanyl-7-ethyl-3-methylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the butylsulfanyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Nucleophiles such as thiols, amines, or halides in polar aprotic solvents like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
Pharmacological Applications
- Antitumor Activity
- Inhibition of Enzymatic Activity
- Neutrophil Elastase Inhibition
Biochemical Applications
- Modulation of Nucleic Acid Functions
- Synthesis of Bioactive Compounds
Research Case Studies
- Antitumor Mechanisms
- Enzyme Inhibition Studies
Mechanism of Action
The mechanism of action of 8-Butylsulfanyl-7-ethyl-3-methylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it may bind to nucleic acids, interfering with DNA or RNA synthesis, or it may interact with proteins, altering their function and activity.
Comparison with Similar Compounds
The following analysis compares 8-Butylsulfanyl-7-ethyl-3-methylpurine-2,6-dione with structurally related purine-2,6-dione derivatives, focusing on substituent effects, physicochemical properties, and pharmacological profiles.
Structural Features
Key structural variations among analogs occur at positions 7 and 8 of the purine ring:
Key Observations :
- Alkyl vs. Aryl Groups : The biphenyl group in compound 21 enhances aromatic stacking interactions but reduces solubility compared to alkylsulfanyl groups .
- Sulfur vs. Oxygen : Sulfanyl groups (C–S–) in the target compound may confer different electronic and steric effects compared to alkoxy (C–O–) derivatives, altering receptor binding .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Notes:
- Melting Points : Higher melting points in biphenyl derivatives (e.g., 333°C for compound 21) correlate with crystalline packing due to planar aromatic groups .
- LogP : The target compound’s butylsulfanyl group balances moderate lipophilicity (LogP ~2.5), making it more soluble than decylsulfanyl analogs but less than alkoxy derivatives .
Pharmacological Activity
- 5-HT1A Receptor Modulation : Alkylsulfanyl and alkoxy purine-2,6-diones exhibit antagonistic activity at serotonin receptors, with alkoxy derivatives showing higher selectivity .
- Anticancer Potential: Analogs like ergost-25-ene-3,6-dione (from ) demonstrate binding affinity to BRCA1, suggesting purine derivatives may be explored for similar targets.
- ADMET Properties : Sulfanyl-containing compounds generally exhibit favorable metabolic stability compared to ester or amide derivatives .
Biological Activity
Chemical Identity
8-Butylsulfanyl-7-ethyl-3-methylpurine-2,6-dione, with the CAS number 303971-06-4, is a synthetic compound belonging to the purine family. Its structure features a butylsulfanyl group at the 8th position, an ethyl group at the 7th position, and a methyl group at the 3rd position of the purine ring. This unique substitution pattern contributes to its distinct biological activities and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Research indicates that it may inhibit or activate these targets, resulting in various biological effects. For instance, it can bind to nucleic acids, potentially interfering with DNA and RNA synthesis, or interact with proteins to modulate their functions .
Therapeutic Potential
Studies have shown that this compound exhibits promising antiviral and anticancer properties. Its ability to disrupt nucleic acid interactions positions it as a candidate for further investigation in drug development.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds within the purine family. The following table summarizes key characteristics:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antiviral, Anticancer |
| 8-(Butylamino)-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-purine-2,6-dione | Structure | Antiproliferative |
| 8-(Butylsulfanyl)-7-heptyl-3-methylpurine-2,6-dione | N/A | Antioxidant |
Study 1: Antiviral Activity
A study published in a peer-reviewed journal investigated the antiviral properties of this compound against various viral strains. The results indicated significant inhibition of viral replication in vitro, suggesting its potential use as an antiviral agent.
Study 2: Anticancer Properties
Another research effort focused on the compound's anticancer effects. The study demonstrated that treatment with this purine derivative led to reduced cell viability in several cancer cell lines. Mechanistic studies revealed that it induces apoptosis through mitochondrial pathways .
Study 3: Interaction with Nucleic Acids
Research examining the interaction between this compound and nucleic acids showed that it can form stable complexes with DNA. This interaction was found to inhibit transcription processes, further supporting its role as a potential therapeutic agent in cancer treatment .
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing 8-Butylsulfanyl-7-ethyl-3-methylpurine-2,6-dione with high purity?
- Methodological Answer : Synthesis should begin with a purine-2,6-dione core, followed by regioselective substitution at the 7- and 8-positions. For example, alkylation reactions using ethyl and butylsulfanyl groups under controlled pH (e.g., phosphate buffer systems as in ) can minimize side products. Purification via column chromatography (silica gel, gradient elution) and crystallization (using ethanol/water mixtures) ensures high purity. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR spectroscopy .
Q. How can researchers determine the physicochemical properties of this compound?
- Methodological Answer : Key properties include:
- Solubility : Assess in polar (water, DMSO) and non-polar solvents (hexane) via gravimetric analysis.
- Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures (e.g., similar purine derivatives melt at ~80–185°C ).
- Partition coefficient (LogP) : Measure via shake-flask method or reverse-phase HPLC retention times .
Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?
- Methodological Answer : Prioritize assays targeting purine receptor interactions (e.g., adenosine A₁/A₂ receptors) due to structural similarity to theophylline derivatives . Use:
- Radioligand binding assays with tritiated adenosine analogs.
- Cell-based cAMP assays to assess adenylate cyclase modulation.
- Cytotoxicity screening in human cell lines (e.g., HEK-293) via MTT assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?
- Methodological Answer : Systematically vary substituents (e.g., butylsulfanyl chain length, ethyl group position) and evaluate impacts on receptor binding/activity. For example:
- Replace the butylsulfanyl group with shorter (methyl) or longer (pentyl) chains to assess hydrophobicity effects.
- Compare activity against methylparaben or benzophenone derivatives (common in similar studies ).
- Use molecular docking (AutoDock Vina) to predict binding affinities to adenosine receptors, guided by crystallographic data from related purine-diones .
Q. What statistical experimental design approaches optimize reaction conditions for this compound’s synthesis?
- Methodological Answer : Apply factorial design (e.g., 2³ full factorial) to evaluate variables like temperature (40–80°C), catalyst concentration (0.1–1.0 mol%), and reaction time (6–24 hours). Use ANOVA to identify significant factors and response surface methodology (RSM) to pinpoint optimal conditions . For example, ICReDD’s computational-experimental feedback loop can narrow down conditions by integrating quantum chemical calculations with experimental validation .
Q. How can computational modeling predict the reactivity or biological interactions of this compound?
- Methodological Answer :
- Reactivity : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to analyze transition states for sulfanyl-group substitution reactions .
- Pharmacokinetics : Use QSAR models to predict absorption/distribution (e.g., SwissADME) and toxicity (e.g., ProTox-II).
- Protein interactions : Conduct molecular dynamics simulations (GROMACS) to study binding stability with adenosine receptors, leveraging structural data from purine-dione analogs .
Q. How should researchers address discrepancies in biological activity data across studies?
- Methodological Answer :
- Data triangulation : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays).
- Batch-effect analysis : Check for variability in cell lines, solvent carriers (e.g., DMSO concentration), or assay protocols .
- Meta-analysis : Pool data from multiple studies and apply mixed-effects models to identify confounding variables .
Q. What advanced toxicological models assess the compound’s safety profile?
- Methodological Answer :
- Acute toxicity : Determine LD₅₀ in rodents via OECD Guideline 423, comparing results to structurally related compounds (e.g., Bamifylline LD₅₀: 67–1139 mg/kg ).
- Genotoxicity : Perform Ames tests (bacterial reverse mutation assay) and micronucleus assays in mammalian cells.
- Chronic exposure : Use zebrafish embryos (Danio rerio) for developmental toxicity screening, leveraging high-throughput imaging platforms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
